Eadb-fubinaca

Description

Contextualization within Novel Psychoactive Substances Research

The landscape of NPS is characterized by rapid structural diversification, driven by the continuous synthesis of new analogues designed to circumvent existing legal controls. Synthetic cannabinoids, in particular, have been at the forefront of this phenomenon, with hundreds of distinct compounds identified since the mid-2000s frontiersin.orgresearchgate.neteuropa.eu. The indazole-carboxamide scaffold has proven to be a versatile core for developing potent SCRAs. Compounds within this class, such as AB-FUBINACA and ADB-FUBINACA, have been documented as being significantly more potent than Δ⁹-THC, highlighting the challenges in monitoring and controlling these substances nih.govresearchgate.netmdpi.com. The emergence of these potent compounds necessitates robust analytical methods and reliable reference materials for accurate identification and quantification in forensic and toxicological contexts.

Historical Development and Initial Identification of FUBINACA Analogues

The lineage of FUBINACA analogues traces back to pharmaceutical research. For instance, AB-FUBINACA was originally developed by Pfizer in 2009 as a potential analgesic medication, a common origin story for many SCRAs that later appeared on the illicit market wikipedia.orgusdoj.govekb.egnih.gov. This compound, and subsequently others like ADB-FUBINACA, were first identified in synthetic cannabis blends in Japan in 2012 and 2013, respectively frontiersin.orgnih.govresearchgate.netmdpi.comwikipedia.orgnih.govwikipedia.org. ADB-FUBINACA, for example, is structurally similar to AB-FUBINACA, differing primarily by the substitution of a tert-butyl group for an isopropyl group wikipedia.org. These compounds, and others within the indazole-carboxamide family, represent a significant branch in the evolution of synthetic cannabinoids, characterized by their potent interaction with cannabinoid receptors frontiersin.orgresearchgate.netmdpi.com. EADB-FUBINACA, as a structurally related analogue, fits within this historical trajectory of chemical development and subsequent appearance in the NPS landscape.

Role of this compound as an Analytical Reference Standard in Chemical Research

The rapid proliferation and structural variability of synthetic cannabinoids pose significant challenges for forensic laboratories, toxicologists, and researchers. Accurate identification and quantification of these substances in seized materials, biological samples, and research settings are crucial for public health, law enforcement, and scientific understanding. Analytical reference standards are indispensable tools in this endeavor. This compound serves precisely this purpose. It is synthesized and supplied with high purity (≥98%) to act as a benchmark for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) caymanchem.comglpbio.combioscience.co.uk. By comparing unknown samples against the known properties of this compound, scientists can confirm its presence, determine its concentration, and contribute to a broader understanding of the chemical profiles of synthetic cannabinoid products. Its availability as a reference standard supports research into the detection, metabolism, and pharmacological effects of indazole-carboxamide synthetic cannabinoids.

Chemical Properties of this compound

| Property | Value | Source |

| Formal Name | N-[(1S)-1-[(ethylamino)carbonyl]-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | caymanchem.combioscience.co.uk |

| CAS Number | 2749394-81-6 | caymanchem.combioscience.co.uk |

| Molecular Formula | C₂₃H₂₇FN₄O₂ | caymanchem.comglpbio.combioscience.co.uk |

| Molecular Weight | 410.5 g/mol | caymanchem.comglpbio.combioscience.co.uk |

| Purity | ≥98% | caymanchem.comglpbio.combioscience.co.uk |

| Formulation | A crystalline solid | caymanchem.comglpbio.combioscience.co.uk |

| Solubility | DMF: 5 mg/mlDMSO: 10 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 3 mg/ml | caymanchem.comglpbio.com |

| λmax | 304 nm | caymanchem.com |

| Storage | -20°C | caymanchem.com |

| Stability | ≥ 5 years | caymanchem.com |

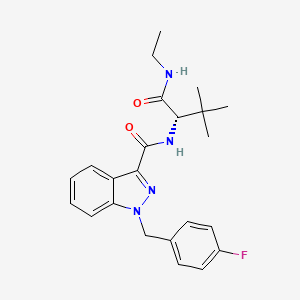

Structure

3D Structure

Properties

Molecular Formula |

C23H27FN4O2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-[(2S)-1-(ethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C23H27FN4O2/c1-5-25-22(30)20(23(2,3)4)26-21(29)19-17-8-6-7-9-18(17)28(27-19)14-15-10-12-16(24)13-11-15/h6-13,20H,5,14H2,1-4H3,(H,25,30)(H,26,29)/t20-/m1/s1 |

InChI Key |

WWIKBKIMULPMKD-HXUWFJFHSA-N |

Isomeric SMILES |

CCNC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Canonical SMILES |

CCNC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Structural Elucidation and Chemical Analogues

Core Structural Features of Indazole-Carboxamide Synthetic Cannabinoids

Synthetic cannabinoids, in general, can be dissected into four primary structural components: a heterocyclic core, a linker, a linked group, and a lipophilic tail diva-portal.orgnih.gov. For the indazole-3-carboxamide subclass, these components are specifically arranged as follows:

Heterocyclic Core: The defining feature is the indazole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring diva-portal.orgnih.govwiley.commdpi.com. This core is typically substituted at the N1 position of the indazole ring diva-portal.orgnih.gov.

Linker: A carboxamide functional group (-CONH-) serves as the linker, connecting the indazole core to the linked group diva-portal.orgnih.govwiley.commdpi.com.

Linked Group (R¹): This moiety is attached to the carboxamide linker. In many indazole-3-carboxamides, this group is derived from an amino acid, such as valine or tert-leucine. These amino acid derivatives can be present as amides or esters (e.g., methyl esters) diva-portal.orgnih.govmdpi.comfrontiersin.org.

Tail Group (R²): A hydrophobic side chain is attached to the nitrogen atom at the 1-position of the indazole ring diva-portal.orgnih.gov. Common tail groups include alkyl chains, such as pentyl or butyl chains, which may also feature terminal halogenation, most notably fluorine diva-portal.orgwikipedia.orgeuropa.eueuropa.eu.

The nomenclature for these compounds often reflects these structural elements, with a general format of LinkedGroup-TailCoreLinker wikipedia.org. For example, "PINACA" signifies a pentyl tail, an indazole core, and a carboxamide linker wikipedia.org.

Chirality and Stereochemical Considerations in FUBINACA Analogues

Many synthetic cannabinoids, particularly those incorporating amino acid derivatives, possess chiral centers. This chirality arises from the asymmetric carbon atom within the amino acid moiety, meaning these compounds can exist as different stereoisomers, specifically enantiomers (non-superimposable mirror images) frontiersin.org.

For FUBINACA analogues, the amino acid component (e.g., valine or tert-leucine) introduces a chiral center at its alpha-carbon. Consequently, these compounds can exist as (S) and (R) enantiomers frontiersin.orgresearchgate.net. The synthesis and study of specific enantiomers are critical, as the pharmacological activity and receptor binding affinity can differ significantly between stereoisomers frontiersin.org. For instance, research has shown that the (S)-enantiomer of certain indazole-3-carboxamides can be substantially more potent than its (R)-counterpart frontiersin.org. The enantiopurity of synthesized compounds is therefore a key factor in their characterization and understanding of their biological effects.

Comparative Analysis of EADB-FUBINACA with Closely Related Synthetic Cannabinoids

This compound is understood to be a specific synthetic cannabinoid within the indazole-3-carboxamide class. Based on common nomenclature and documented structures, this compound is likely referring to ADB-FUBINACA, which is scientifically described as N-(2S)-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide frontiersin.org. This compound shares a common indazole-3-carboxamide core and a 4-fluorobenzyl tail group with several other prominent synthetic cannabinoids. The primary structural variations occur in the linked group, specifically the amino acid derivative.

This compound (ADB-FUBINACA): Features a tert-leucine derived moiety (3,3-dimethylbutanoic acid fragment) linked via a carboxamide to the indazole core, with a 4-fluorobenzyl group attached to the indazole nitrogen frontiersin.org.

AB-FUBINACA: Differs from ADB-FUBINACA by utilizing a valine derived moiety (3-methylbutanoic acid fragment) instead of tert-leucine. It shares the same indazole core and 4-fluorobenzyl tail group frontiersin.orgeuropa.eu.

AMB-FUBINACA: This analogue is structurally similar to AB-FUBINACA, but the valine-derived moiety is present as a methyl ester (valinate) rather than an amide. It also shares the indazole core and 4-fluorobenzyl tail group frontiersin.org.

ADB-FUBINACA: As noted, this is synonymous with this compound, characterized by the tert-leucine derived moiety frontiersin.org.

The key distinction between this compound (ADB-FUBINACA) and AB-FUBINACA lies in the branching of the alkyl chain on the amino acid residue: ADB-FUBINACA has a gem-dimethyl group (from tert-leucine), while AB-FUBINACA has a single methyl group (from valine) at the same position frontiersin.org. AMB-FUBINACA varies in the functionalization of the carboxyl group of the valine derivative (ester vs. amide). These subtle changes in the linked group can influence receptor binding and efficacy.

Synthetic Pathways and Precursor Chemistry

Origins of FUBINACA-Type Compounds from Pharmaceutical Research

The development of FUBINACA-type compounds, including ADB-FUBINACA, originated from dedicated research within the pharmaceutical industry aimed at exploring the therapeutic potential of cannabinoid receptor agonists. uno.edu In 2009, researchers at Pfizer Inc. filed a patent detailing a series of indazole-3-carboxamide derivatives developed as potent agonists for the cannabinoid type-1 (CB1) receptor. nih.govusdoj.govnih.gov These compounds, including the closely related AB-FUBINACA and AMB-FUBINACA, were synthesized as part of broader investigations into potential therapeutic agents for disorders mediated by the CB1 receptor. nih.govaxisfortox.com

The primary goal of this research was to create synthetic analogs that could mimic the bioactivity of natural cannabinoids, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), while potentially separating the therapeutic effects from the psychoactive properties. uno.edu The patented compounds were the result of rational drug design, where specific structural modifications were made to optimize binding affinity and efficacy at cannabinoid receptors. wikipedia.org For instance, ADB-FUBINACA differs from its precursor AB-FUBINACA only by the substitution of an isopropyl group with a tert-butyl group, a change intended to modulate its interaction with the receptor. wikipedia.org

The Pfizer patent highlighted the (S)-enantiomer of ADB-FUBINACA as a potent CB1 and CB2 receptor agonist. wikipedia.org The research utilized chiral L-amino acid derivatives, such as L-tert-leucinamide, to produce the specific (S)-stereoisomer, which is generally more potent than the corresponding (R)-enantiomer. nih.govnih.gov Despite their development as potential pharmaceutical drug candidates, these compounds were never commercialized for medical use and were not tested in humans within a clinical framework. usdoj.govwikipedia.org

| Compound Name | Core Structure | Amide Group Moiety | Original Patent Reference |

|---|---|---|---|

| AB-FUBINACA | 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | L-valinamide | WO 2009/106980 A2 nih.gov |

| ADB-FUBINACA | 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | L-tert-leucinamide | WO 2009/106980 A2 wikipedia.org |

| AMB-FUBINACA (FUB-AMB) | 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | Methyl L-valinate | WO 2009/106980 A2 nih.gov |

General Approaches to the Synthesis of Indazole-Carboxamide Structures

The synthesis of indazole-3-carboxamide compounds like EADB-FUBINACA follows a well-established chemical strategy that can be adapted to produce a wide variety of analogs. The general process is a multi-step synthesis that typically begins with an indazole core and couples it with a desired amino acid derivative. diva-portal.org

The common synthetic route can be outlined in the following key steps:

N-Alkylation of the Indazole Core: The synthesis usually starts with methyl 1H-indazole-3-carboxylate or 1H-indazole-3-carboxylic acid. uno.edudiva-portal.org The first step is the N-alkylation, where a side chain is attached to one of the nitrogen atoms of the indazole ring. For this compound, this involves attaching a 4-fluorobenzyl group. This reaction is typically performed in a solvent like dimethylformamide (DMF) using a base such as sodium hydride (NaH) or potassium carbonate to deprotonate the indazole nitrogen, which then acts as a nucleophile to attack the alkyl halide (e.g., 4-fluorobenzyl bromide). diva-portal.orgnih.gov This step can produce a mixture of N-1 and N-2 regioisomers, which may require separation. nih.gov

Ester Hydrolysis (if applicable): If the starting material is an ester (e.g., methyl 1H-indazole-3-carboxylate), the ester group at the 3-position must be hydrolyzed to a carboxylic acid. nih.gov This is a standard procedure, often accomplished by reacting the ester with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water.

Amide Coupling: The final key step is the formation of the amide bond. The newly formed 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid is activated and then reacted with the desired amino acid derivative. diva-portal.org For this compound, this would be L-tert-leucinamide. Amide coupling reactions require a coupling agent to facilitate the bond formation between the carboxylic acid and the amine. Common coupling agents used in these syntheses include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). diva-portal.org The amine group of the L-tert-leucinamide attacks the activated carboxyl group, forming the final carboxamide product. diva-portal.org

This modular synthetic approach allows for significant chemical diversity, as different alkyl halides can be used in the N-alkylation step and various amino acid esters or amides can be used in the final amide coupling step to create a vast range of indazole-carboxamide analogs. researchgate.net

| Role in Synthesis | Chemical Name / Type | Specific Example(s) |

|---|---|---|

| Starting Material (Core) | Indazole Carboxylic Acid / Ester | 1H-indazole-3-carboxylic acid uno.edu |

| Alkylation Reagent | Alkyl Halide | 4-fluorobenzyl bromide |

| Base for Alkylation | Inorganic or Organic Base | Sodium hydride (NaH), Potassium carbonate diva-portal.orgnih.gov |

| Amine Component | Amino Acid Amide / Ester | L-tert-leucinamide, L-valinamide nih.gov |

| Coupling Agent | Peptide Coupling Reagent | TBTU, EDC•HCl diva-portal.orgfrontiersin.org |

| Solvent | Aprotic / Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) diva-portal.org |

Molecular Pharmacology of Cannabinoid Receptor Interactions

Agonistic Activity at Cannabinoid Receptors (CB1R and CB2R) by Eadb-FUBINACA and Analogues

This compound and its closely related analogues, such as AB-FUBINACA and AMB-FUBINACA, function as potent agonists at both the CB1 and CB2 receptors nih.govaegislabs.com. Unlike partial agonists such as Δ⁹-THC, many synthetic cannabinoids, including members of the FUBINACA family, act as full agonists, meaning they can elicit the maximal possible response from the receptor upon binding biorxiv.org. This high intrinsic activity contributes to their significant pharmacological effects. Studies indicate that these compounds exhibit high affinity for both CB1 and CB2 receptors, leading to robust activation of the endocannabinoid system aegislabs.comusdoj.govmdpi.com. The FUBINACA scaffold, in particular, has been associated with strong aromatic interactions within the CB1 receptor's binding pocket, stabilizing its active conformation and resulting in high efficacy mdpi.combiorxiv.org.

Mechanisms of G Protein-Coupled Receptor Activation and Downstream Signaling Pathways

Extracellular Signal-Regulated Kinase Activation

This compound is identified as a synthetic cannabinoid, characterized by its indazole core structure, and is recognized as an analytical reference standard caymanchem.comglpbio.com. It belongs to the FUBINACA class of compounds, which are known for their potent agonistic activity at cannabinoid receptors, specifically CB1 and CB2 researchgate.netmdpi.comresearchgate.netwikipedia.orgnih.gov. The activation of these G-protein coupled receptors (GPCRs) by synthetic cannabinoids initiates a cascade of intracellular signaling events, including the modulation of the mitogen-activated protein kinase (MAPK) pathway, a critical cellular signaling network that prominently features Extracellular Signal-Regulated Kinase (ERK) ekb.egnih.gov.

While specific experimental data detailing this compound's direct impact on ERK activation is not extensively published in the provided scientific literature snippets, its close structural similarity to other FUBINACA analogues, such as AMB-FUBINACA and ADB-FUBINACA, strongly suggests a comparable pharmacological profile regarding ERK signaling modulation. These related compounds have been extensively studied for their interactions with cannabinoid receptors and their downstream signaling consequences.

Mechanisms of ERK Activation by Cannabinoid Receptors

Cannabinoid receptors, CB1 and CB2, are members of the rhodopsin-like family of seven-transmembrane spanning receptors. They are primarily coupled to the Gi/o protein family, which plays a crucial role in transducing extracellular signals into intracellular responses ekb.egnih.gov. Upon activation by exogenous agonists, such as synthetic cannabinoids, these receptors initiate downstream signaling cascades.

Research on compounds structurally analogous to this compound indicates that CB1 receptor activation by synthetic cannabinoids can lead to the activation of the ERK cascade, a key component of the MAPK pathway researchgate.netmdpi.comnih.govnih.govnih.gov. This activation is often mediated through Gi/o-protein-dependent pathways. For instance, studies have shown that AMB-FUBINACA binding to the CB1 receptor results in increased extracellular signal-regulated kinase (ERK) phosphorylation, mediated by Gi/o-protein signaling researchgate.netmdpi.com. Further investigations suggest that signaling pathways involving β-arrestin 1 also contribute to promoting ERK activation following cannabinoid receptor stimulation mdpi.com.

The activation of ERK by cannabinoids is not limited to a single pathway. Evidence suggests that intermediates such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase kinase (MEK) may be involved in this process nih.govnih.gov. For example, the cannabinoid agonist HU-210 has been shown to induce ERK activation that is mediated by PI3K(IB) and requires the activation of both PI3K and ERK signaling pathways nih.gov. Similarly, other cannabinoid agonists like R-methanandamide activate ERK1/ERK2 subtypes of MAPK through MEK activation, an effect that can be blocked by CB1 receptor antagonists nih.gov. The principal psychoactive component of cannabis, Δ9-THC, also activates ERK through CB1 receptor stimulation and MEK activation nih.gov.

The downstream consequences of cannabinoid-induced ERK activation are significant, influencing various cellular processes including cell proliferation, differentiation, and survival researchgate.netmdpi.com. Furthermore, cannabinoid-mediated ERK activation has been implicated in modulating synaptic plasticity and cellular communication nih.govnih.gov.

Data Table: Receptor Binding Affinities and ERK Signaling Modulation by Related Synthetic Cannabinoids

Metabolic Fate and Biotransformation Pathways

In Vitro Metabolic Stability and Clearance Parameters

The metabolic stability of a compound provides insight into its persistence in the body. In vitro models, such as human liver microsomes and hepatocytes, are standard tools for predicting in vivo metabolic clearance.

Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Studies utilizing HLMs have determined key metabolic stability parameters for ADB-FUBINACA. In one pivotal study, the microsomal half-life (T½) of ADB-FUBINACA was found to be 39.7 minutes. nih.govnih.govresearchgate.net This value was used to calculate the in vitro intrinsic clearance (CLint) at 17.5 µL/min/mg. nih.gov From these in vitro data, researchers predicted a hepatic clearance of 9.0 mL/min/kg and a hepatic extraction ratio of 0.5. nih.govnih.govresearchgate.net These findings classify ADB-FUBINACA as an intermediate-clearance drug. nih.govnih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Half-Life (T½) | 39.7 ± 0.1 min | nih.gov |

| Intrinsic Clearance (CLint micr) | 17.5 ± 0.1 µL/min/mg | nih.gov |

| Predicted Hepatic Clearance (CLhep) | 9.0 mL/min/kg | nih.govnih.govresearchgate.net |

| Predicted Extraction Ratio (ER) | 0.5 | nih.govnih.govresearchgate.net |

To gain a more comprehensive understanding of metabolic pathways, including both Phase I and Phase II reactions, researchers employ incubations with pooled human hepatocytes. nih.gov Hepatocytes contain the full complement of hepatic metabolic enzymes and cofactors, offering a model that more closely represents the in vivo environment. nih.gov In studies with ADB-FUBINACA, incubation with human hepatocytes over a period of up to three hours resulted in a significant decrease in the concentration of the parent compound, confirming extensive metabolism. nih.gov These experiments were crucial for identifying the wide array of metabolites produced from the parent molecule. nih.govnih.govresearchgate.net

Identification and Characterization of EADB-FUBINACA Metabolites

The biotransformation of ADB-FUBINACA leads to the formation of numerous metabolites through Phase I and Phase II reactions. High-resolution mass spectrometry is the primary analytical technique used to identify and structurally characterize these metabolic products. nih.gov

Phase I metabolism of ADB-FUBINACA involves a variety of chemical modifications that increase the polarity of the compound. Research has identified 23 metabolites in vitro, with the majority being products of Phase I reactions. nih.govnih.govresearchgate.net The predominant transformations observed are hydroxylation, dehydrogenation, and amide hydrolysis. nih.govnih.govresearchgate.netresearchgate.net

Other, less prominent, Phase I metabolic pathways have also been documented. These include:

Hydroxylation: This occurs at multiple locations on the molecule, including the dimethylpropane (alkyl) chain and the indazole ring. nih.govresearchgate.net

Dehydrogenation: The formation of metabolites with double bonds is another observed reaction. nih.govresearchgate.net

Amide Hydrolysis: The terminal amide bond is susceptible to hydrolysis, leading to the formation of a carboxylic acid metabolite. nih.govresearchgate.net

N-dealkylation: Cleavage of the N-dealkylated metabolites has been noted. nih.govresearchgate.net

Epoxidation: Formation of an epoxide, followed by subsequent hydrolysis to a dihydrodiol, is a minor pathway. nih.govresearchgate.net

Carbonylation: This represents another minor metabolic route. researchgate.net

Methylene-fluorophenyl hydroxylation: Hydroxylation can also occur on the fluorobenzyl portion of the molecule. nih.govresearchgate.net

| Metabolic Reaction | Description | Reference |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl chain or indazole ring. | nih.govresearchgate.net |

| Dehydrogenation | Removal of hydrogen atoms, often leading to a double bond. | nih.govresearchgate.net |

| Amide Hydrolysis | Cleavage of the terminal amide bond to form a carboxylic acid. | nih.govresearchgate.net |

| N-Dealkylation | Removal of the dimethylbutanamide moiety. | nih.govresearchgate.net |

| Epoxidation/Hydrolysis | Formation of an epoxide which is then hydrolyzed to a dihydrodiol. | nih.govresearchgate.net |

| Carbonylation | Formation of a ketone group. | researchgate.net |

Following Phase I reactions, the modified metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate excretion. For ADB-FUBINACA, the most significant Phase II pathway is glucuronidation. nih.govresearchgate.net Glucuronide conjugates are formed after initial Phase I modifications, such as hydroxylation, have introduced a suitable functional group onto the metabolite. nih.govresearchgate.net

Enzymatic Systems Involved in this compound Metabolism

The metabolic transformations of ADB-FUBINACA are catalyzed by specific enzyme systems within the liver. Based on the types of reactions observed and studies of structurally related synthetic cannabinoids, the primary enzymes involved are from the Cytochrome P450 (CYP) and carboxylesterase (CES) families. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is primarily responsible for the oxidative metabolism of ADB-FUBINACA. The observed reactions of hydroxylation, epoxidation, dehydrogenation, and N-dealkylation are characteristic of CYP-mediated catalysis. nih.gov Studies on the analog AB-FUBINACA have implicated specific CYP isoenzymes such as CYP2C19, CYP3A4, and CYP3A5. nih.gov

Carboxylesterases (CES): The hydrolysis of the amide bond in ADB-FUBINACA is a major metabolic pathway. This reaction is typically catalyzed by carboxylesterases. nih.gov Research on analogs like AB-FUBINACA and AMB-FUBINACA has confirmed that CES1 is the main enzyme responsible for this hydrolytic cleavage. nih.govnih.govepa.gov It is therefore highly probable that CES1 is also the key enzyme for the amide hydrolysis of ADB-FUBINACA.

No Data Available on the Metabolic Fate and Biotransformation of this compound

Following a comprehensive search of available scientific and forensic literature, it has been determined that there is currently no published data on the metabolic fate, biotransformation pathways, or the development of metabolite biomarkers for the specific synthetic cannabinoid This compound .

This compound, chemically identified as N-[(1S)-1-[(ethylamino)carbonyl]-2,2-dimethylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is available as an analytical reference standard and is structurally related to other synthetic cannabinoids caymanchem.com. However, research into its pharmacological and metabolic profile appears to be extremely limited.

While extensive research has been conducted on structurally similar compounds, such as ADB-FUBINACA, the specific metabolic pathways of this compound have not been characterized in published studies. Scientific understanding of a compound's metabolism is derived from specific in vitro studies, such as incubations with human liver microsomes or hepatocytes, and in vivo studies, which are essential for identifying the resulting metabolites and establishing reliable biomarkers for forensic and research applications.

The absence of such studies for this compound means that no scientifically validated information can be provided for the requested sections on its metabolic fate and the development of metabolite biomarkers. Generating content on this topic would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the metabolic pathways and forensic biomarkers of this compound cannot be generated at this time due to the lack of foundational research in the scientific domain.

Advanced Analytical Methodologies for Detection and Identification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of synthetic cannabinoids. nih.gov These techniques provide the necessary selectivity and sensitivity to distinguish between structurally similar compounds and to detect the low concentrations often present in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids. nih.gov For the analysis of EADB-FUBINACA and related compounds, specific instrumental parameters are employed to achieve effective separation and identification. The identification is often facilitated by comparing the resulting mass spectra with commercial and open-access databases. nih.gov

A typical GC-MS method involves a non-polar capillary column, such as an HP-5MS, for separation. probiologists.com The instrument parameters are optimized to ensure resolution and sensitivity. A study developing a targeted GC-MS method for 50 cannabinoids demonstrated the ability to differentiate compounds based on retention time and mass spectral data, even those that are not baseline separable. nist.gov

Table 1: Example GC-MS Instrumental Parameters for Synthetic Cannabinoid Analysis

| Parameter | Setting |

|---|---|

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| Oven Program | 60 °C for 0.5 min, ramp 35 °C/min to 340 °C, hold for 6.5 min |

| Injection Mode | Splitless |

| Mass Scan Range | 40-550 m/z |

This table is a composite representation of typical parameters and may vary between laboratories and specific applications. cfsre.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (HRMS) variations are often the preferred techniques for analyzing thermally unstable compounds like many synthetic cannabinoids. mdpi.comresearchgate.net These methods are highly sensitive and specific, making them ideal for detecting parent compounds and their metabolites in complex biological matrices like blood and urine. unifi.itunipd.it

LC-Tandem Mass Spectrometry (LC-MS/MS): This technique is a staple in forensic toxicology for its high sensitivity and specificity. unipd.it It operates by selecting a precursor ion (typically the protonated molecule of the target analyte) and fragmenting it to produce characteristic product ions. The monitoring of these specific mass transitions allows for highly selective detection and quantification.

LC-High Resolution Mass Spectrometry (LC-HRMS) and LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS): These advanced techniques provide highly accurate mass measurements, which aids in the identification of unknown compounds and the elucidation of metabolite structures. nih.govnih.gov For this compound, LC-QTOF/MS analysis has identified the base peak at m/z 383.1878, with characteristic fragments resulting from the loss of the aminodimethylbutanamide group. mdpi.com In vitro metabolism studies of ADB-FUBINACA have utilized LC-HRMS to identify numerous metabolites, demonstrating the power of this approach for metabolic profiling. nih.govnih.gov The major characteristic fragments of the parent compound observed with these techniques include ions at m/z 109.0448 (fluorobenzylium ion), m/z 253.0772 (loss of aminodimethylbutanamide), and m/z 338.1663 (loss of the carboxamide group). nih.gov

Table 2: Example LC-QTOF-MS Instrumental Parameters for Synthetic Cannabinoid Analysis

| Parameter | Setting |

|---|---|

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 95% A, ramp to 95% B over 13 min |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| TOF MS Scan Range | 100-510 Da |

This table is a composite representation of typical parameters and may vary between laboratories and specific applications. cfsre.org

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interferences from biological matrices and to concentrate the analytes of interest, thereby increasing detection sensitivity. nih.gov Common strategies include hydrolysis and liquid-liquid extraction (LLE).

Hydrolysis: Synthetic cannabinoid metabolites are often excreted in urine as glucuronide conjugates. To detect these metabolites, an enzymatic or chemical hydrolysis step is frequently required to cleave the glucuronide group prior to extraction. For urine samples, this can involve heating the sample with hydrochloric acid. probiologists.com

Liquid-Liquid Extraction (LLE): LLE is a common method used to isolate synthetic cannabinoids and their metabolites from biological fluids like blood and urine. The process typically involves adjusting the pH of the sample to optimize the extraction of the target compounds into an immiscible organic solvent, such as ethyl acetate. probiologists.com For blood, a protein precipitation step, often using a saturated solution of ammonium sulfate, is performed before extraction. probiologists.com

Development and Application of Spectral Databases for Synthetic Cannabinoid Identification

The rapid and continuous emergence of new psychoactive substances (NPS), including synthetic cannabinoids, makes the availability of comprehensive and up-to-date spectral databases essential for forensic and toxicology laboratories. forensicmag.com These databases contain mass spectra and other analytical data for a vast number of compounds, which can be compared against the data from an unknown sample for identification.

Several commercial and governmental entities develop and maintain these spectral libraries. For example, Wiley has released specialized databases such as the "Mass Spectra of Designer Drugs" and an "IR – Vapor Phase FT-IR Library of Synthetic Cannabinoids". forensicmag.comwiley.comwiley.com The 2024 release of the designer drug database includes 35,094 mass spectra for 26,712 unique chemical compounds, sourced from both legal and underground literature. forensicmag.com These resources are critical for labs using GC-MS and other mass spectrometry techniques to keep pace with the ever-changing landscape of NPS. forensicmag.com Furthermore, classification systems using mass spectral data are being developed to assist in the identification of novel synthetic cannabinoids by discriminating between different structural classes and functional groups. nih.gov

Stability Studies of this compound and its Metabolites in Various Analytical Samples and Storage Conditions

Understanding the stability of this compound and its metabolites in biological samples is crucial for the correct interpretation of toxicological results, as degradation can lead to a decrease in concentration over time.

Studies have shown that the stability of synthetic cannabinoids varies significantly depending on the specific compound, the biological matrix, and the storage conditions (room temperature, refrigeration, or freezing). ojp.gov One study found that ADB-FUBINACA was among the most stable parent compounds evaluated in blood under various storage conditions. ojp.gov However, its metabolites may exhibit different stability profiles. For example, the AB-FUBINACA M4 metabolite (a 3-carboxyindazole) was found to be more fragile in blood compared to other metabolite types. nii.ac.jp

Another study specifically investigated the stability of ADB-FUBINACA in human plasma and found that it was not stable after three freeze-thaw cycles, suggesting that repeated freezing and thawing of biological samples should be avoided. mdpi.com Generally, analytes are most stable when stored frozen, followed by refrigeration, and are least stable at room temperature. ojp.gov Long-term studies have shown that many synthetic cannabinoid metabolites are very stable when stored at -30°C or -80°C for several years. nii.ac.jp

Table 3: Summary of Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| ADBICA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide |

| XLR-11 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| JWH-073 | Naphthalen-1-yl(1-butyl-1H-indol-3-yl)methanone |

| QUPIC | N-(1-fluoropentyl)-8-quinolinyl-carboxamide |

Structure Activity Relationship Sar Research

Correlating Molecular Structure Modifications with Receptor Efficacy

Beyond binding affinity, structural modifications also play a crucial role in determining the receptor efficacy of synthetic cannabinoids. Efficacy refers to the ability of a ligand to activate the receptor and elicit a biological response. Many synthetic cannabinoids, including FUBINACA derivatives, are known to act as potent, high-efficacy agonists at CB1 receptors, often exceeding the efficacy of Δ⁹-tetrahydrocannabinol (THC) frontiersin.orgresearchgate.netresearchgate.net. Research indicates that the indazole core, in general, contributes to high efficacy and potency researchgate.net. Specifically, the L-tert-leucinate head moiety, as present in Eadb-fubinaca, has been identified as a key structural feature that leads to high efficacy in synthetic cannabinoid receptor agonist (SCRA) derivatives nih.gov. These findings suggest that the specific amino acid derivative linked to the indazole core can modulate the downstream signaling pathways, leading to superagonist activity researchgate.netnih.gov.

Comparative SAR Analysis Across FUBINACA Analogues

A comparative analysis of FUBINACA analogues highlights how subtle structural changes can lead to significant differences in pharmacological profiles. For example, the difference between an ester and an amide moiety at the terminal position can affect the relative potency of enantiomers at the CB2 receptor frontiersin.org. Studies comparing compounds with different amino acid side chains have shown that the tert-butyl group (as in AB-FUBINACA and ADB-FUBINACA) often results in greater potency compared to isopropyl groups (as in AB-PINACA) frontiersin.orgotago.ac.nz. Furthermore, variations in the N-1 substituent, such as the 4-fluorobenzyl group, are common across many potent FUBINACA derivatives. Research has also explored the impact of modifications to the core scaffold, with indazoles generally showing better affinity to both CB1 and CB2 receptors compared to indoles or 7-azaindoles frontiersin.org. While specific data for this compound in comparative studies are limited in the reviewed literature, its structural similarity to other well-characterized FUBINACA derivatives allows for inferences regarding its likely SAR profile within this class. For instance, the ethylamino group in this compound, compared to the amino group in ADB-FUBINACA, could subtly alter its interaction with the receptor binding pocket.

Prevalence and Monitoring in Research Contexts

Methodologies for Monitoring the Emergence and Spread of Synthetic Cannabinoids

The identification and quantification of synthetic cannabinoids, including EADB-FUBINACA, necessitate advanced analytical methodologies. These techniques are crucial for forensic laboratories, researchers, and regulatory bodies to track the presence and evolution of these substances in seized materials and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods utilized for the detection and quantification of synthetic cannabinoids such as ADB-FUBINACA (a closely related compound often discussed alongside this compound) in both biological and seized samples mdpi.comresearchgate.net. LC-MS is particularly favored for compounds that exhibit thermal instability mdpi.comresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, enabling the simultaneous detection of multiple SCs and their metabolites researchgate.net.

High-Performance Liquid Chromatography-Time-of-Flight (HPLC-TOF) is employed for the identification and characterization of these compounds, providing accurate mass measurements policija.sinih.gov.

Other techniques such as Fourier-Transform Infrared Spectroscopy-Attenuated Total Reflectance (FTIR-ATR) for direct measurement and Gas Chromatography-Infrared Spectroscopy (GC-IR) in condensed phase are also applied policija.si.

The development of rapid and sensitive analytical methods is a continuous priority to effectively monitor drug seizures and substance use patterns nih.gov. Forensic toxicology laboratories must maintain a broad scope of analysis due to the dynamic nature of synthetic cannabinoid prevalence axisfortox.com.

Table 1: Analytical Methodologies for this compound/ADB-FUBINACA Detection

| Methodology | Description/Application | Source(s) |

| GC-MS | Gas Chromatography-Mass Spectrometry; commonly used for detection and quantification in samples. | mdpi.comresearchgate.netpolicija.si |

| LC-MS | Liquid Chromatography-Mass Spectrometry; preferred for thermally unstable compounds. | mdpi.comresearchgate.net |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry; used for simultaneous detection of multiple SCs. | researchgate.net |

| HPLC-TOF | High-Performance Liquid Chromatography-Time-of-Flight; used for identification and characterization. | policija.sinih.gov |

| FTIR-ATR | Fourier-Transform Infrared Spectroscopy-Attenuated Total Reflectance; direct measurement. | policija.si |

| GC-IR (condensed) | Gas Chromatography-Infrared Spectroscopy (condensed phase); applied as base form. | policija.si |

Analysis of Trends in Research and Seizure Data for this compound Analogues

Research and seizure data provide critical insights into the trends of synthetic cannabinoid emergence and consumption. ADB-FUBINACA, a compound closely related to this compound, has been extensively studied in this regard.

ADB-FUBINACA was synthesized in 2009 and its recreational use was first reported in Japan in 2013, with fatal cases documented by 2015 mdpi.comresearchgate.netnih.gov. It is recognized as one of the most frequently apprehended and consumed synthetic cannabinoids, often appearing after AMB-FUBINACA, which emerged as a drug of abuse in 2014 mdpi.comresearchgate.netnih.gov. These compounds, including ADB-FUBINACA, act as potent agonists of cannabinoid receptors, exhibiting significantly higher potency compared to delta-9-tetrahydrocannabinol (∆⁹-THC) mdpi.comnih.gov. The scientific community has highlighted the urgent need for further research into the toxicokinetic properties of these substances to refine detection and quantification methods mdpi.comnih.govnih.gov. While specific seizure data trends for this compound are not detailed in the provided search results, its classification as a synthetic cannabinoid and its listing in regulatory discussions indicate its presence within the landscape of controlled substances burnetedc.com. ADB-FUBINACA is structurally similar to other FUBINACA analogues, with variations in chemical moieties distinguishing them taylorandfrancis.com.

Regulatory Science and Research Implications

Legislative and Classification Status Relevant to Research Access

Globally, the legislative status of EADB-FUBINACA and similar synthetic cannabinoids is characterized by a patchwork of national and international controls. In the United States, for instance, ADB-FUBINACA, a closely related compound, is classified as a Schedule I controlled substance. wikipedia.orgwikipedia.org This classification indicates a high potential for abuse and no currently accepted medical use, placing significant restrictions on its availability for research purposes. wikipedia.orgusdoj.gov Similar scheduling has been implemented in other countries, including Canada (Schedule II), Germany (Anlage II), and the United Kingdom (Class B), reflecting a widespread consensus on its potential risks. wikipedia.orgwikipedia.org

The designation of a compound as a Schedule I substance imposes substantial regulatory barriers for researchers. nih.govcannabisclinicians.org Scientists wishing to study these substances must navigate a complex process to obtain the necessary registrations from governmental bodies like the U.S. Drug Enforcement Administration (DEA). nih.gov These stringent regulations, while intended to prevent diversion and abuse, can inadvertently stifle scientific inquiry. nih.govcannabisclinicians.org The hurdles include extensive paperwork, security requirements for storage, and a limited number of licensed suppliers, all of which can delay or deter vital research into the pharmacology, toxicology, and potential therapeutic applications of these compounds. nih.gov The fear of legal repercussions and the stigma associated with studying illicit drugs can also hinder research efforts and funding opportunities. nih.gov

Table 1: International Legal Status of Selected Synthetic Cannabinoids

| Compound | United States | Canada | Germany | United Kingdom |

|---|---|---|---|---|

| ADB-FUBINACA | Schedule I | Schedule II | Anlage II | Class B |

| AB-FUBINACA | Schedule I | Schedule II | Anlage II | Class B |

Impact of Regulatory Changes on the Emergence of New Analogues and Research Challenges

The scheduling of specific synthetic cannabinoids often triggers a predictable response from clandestine laboratories: the synthesis of new, structurally similar but legally distinct analogues. nih.govnih.gov This reactive process creates a "cat-and-mouse" dynamic, where the law is constantly trying to catch up with the evolving drug market. nih.gov As soon as one compound like ADB-FUBINACA is controlled, manufacturers modify its chemical structure slightly—for example, by altering a side chain or substituting a functional group—to create a new substance that is not explicitly covered by existing legislation. wikipedia.orgnih.gov This ensures the new compound remains technically legal, at least temporarily, and can be marketed as a "legal high". nih.govresearchgate.net

This rapid proliferation of new analogues presents formidable challenges for the research community. ojp.govresearchgate.net Some of the key difficulties include:

Analytical and Forensic Challenges: Forensic laboratories face an immense burden in keeping pace with the constant influx of new compounds. ojp.gov Identifying an unknown substance requires sophisticated analytical techniques and, crucially, a reference standard for comparison. For newly emerged analogues, these standards are often not commercially available, forcing labs to engage in complex and time-consuming structure elucidation. nih.govresearchgate.net This delay can hinder law enforcement and public health responses. ojp.gov

Lack of Pharmacological and Toxicological Data: Each new analogue is, in effect, a new drug with an unknown pharmacological and toxicological profile. nih.gov Researchers must start from scratch to characterize how it interacts with cannabinoid receptors, its potency, and its potential for causing harm. nih.govresearchgate.net Without this data, clinicians are ill-equipped to treat intoxications, and public health officials cannot accurately assess the risks posed by these new substances. researchgate.net

Rapid Market Turnover: The lifecycle of any single synthetic cannabinoid analogue in the illicit market can be very short, sometimes lasting only a few months before it is replaced by another. ojp.gov This rapid turnover makes it difficult for researchers to conduct longitudinal studies or to fully investigate the effects of a specific compound before it disappears from circulation, only to be replaced by another unknown entity. ojp.gov This dynamic environment complicates efforts to understand long-term health consequences and patterns of use. nih.gov

Current Research Gaps and Future Academic Inquiries

Unidentified Metabolic Pathways and Novel Biomarkers

The metabolism of synthetic cannabinoids is complex and crucial for understanding their duration of action, toxicity, and for developing effective detection methods in biological matrices. While Eadb-fubinaca's precise metabolic fate in humans is not yet fully elucidated, studies on structurally similar compounds provide a framework for anticipated pathways.

For instance, ADB-FUBINACA, a close analogue, undergoes extensive metabolism primarily through alkyl and indazole hydroxylation, terminal amide hydrolysis, subsequent glucuronide conjugations, and dehydrogenation (2, 5, 9). Other identified pathways include N-dealkylation, primary amide hydrolysis, carbonylation, and epoxidation followed by hydrolysis (3). Metabolites such as hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole derivatives have been proposed as key intake markers for ADB-FUBINACA (5, 9). However, N-dealkylated metabolites are considered less specific and may not serve as definitive markers (5, 9).

Research Gap: Direct in vitro and in vivo studies are critically needed to map the specific metabolic pathways of this compound in humans. Identifying the primary metabolites and their pharmacokinetic profiles is essential for developing reliable biomarkers for its detection in biological samples like urine, blood, and hair. Without this, accurate forensic and clinical identification of this compound exposure remains challenging.

Deeper Exploration of Receptor Subtype Selectivity and Allosteric Modulation

Synthetic cannabinoids exert their effects primarily by interacting with cannabinoid receptors CB1 and CB2. This compound, like many of its analogues, is expected to act as a potent agonist at these receptors. Studies on related compounds like ADB-FUBINACA and AMB-FUBINACA indicate they are significantly more potent and efficacious agonists at the CB1 receptor compared to Δ9-THC (2, 7, 11, 42). For example, ADB-FUBINACA exhibits high affinity for the CB1 receptor (2, 14, 18, 42), with reported EC50 values in the low nanomolar range for both CB1 and CB2 receptors (3, 11).

Research Gap: Comprehensive studies are required to precisely determine this compound's binding affinity and efficacy at both CB1 and CB2 receptor subtypes. Understanding its receptor subtype selectivity is vital for predicting its psychoactive and physiological effects. Furthermore, research into whether this compound or its metabolites engage in allosteric modulation of cannabinoid receptors, a mechanism that can significantly alter receptor function, is currently lacking and represents a significant knowledge gap.

Advancements in High-Throughput Analytical Screening Methodologies

The rapid emergence of novel synthetic cannabinoids, coupled with their structural variability, poses a significant challenge for forensic and clinical laboratories. Current analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the mainstays for detecting and quantifying these compounds in biological and seized samples (2, 8, 21, 22, 28). However, the sheer number of SCs and their rapid structural modifications necessitate continuous updates to analytical scopes and reference libraries (16, 12).

LC-MS is often preferred for detecting thermally unstable SCs (2). GC-MS, while widely used, can face limitations with polar, low-volatility metabolites, often requiring derivatization (22). The absence of specific presumptive tests for many SCs, including potentially this compound, means that confirmation relies heavily on sophisticated chromatographic and mass spectrometric techniques (2, 19).

Research Gap: There is a pressing need to develop and validate rapid, high-throughput analytical screening methodologies specifically for this compound and its metabolites. This includes optimizing sample preparation techniques, enhancing sensitivity and specificity in complex biological matrices, and integrating these new compounds into existing comprehensive screening panels. Advancements in untargeted data acquisition (e.g., HRMS) and the development of computational tools for predicting mass spectra of unknown SCs are promising avenues for future development (16, 23).

Development of Predictive Models for Novel Synthetic Cannabinoid Activity

The continuous introduction of new synthetic cannabinoid analogues highlights the need for predictive tools to anticipate their pharmacological activity and potential toxicity. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a valuable strategy in this regard, correlating molecular structures and physicochemical properties with biological activities, particularly receptor binding affinities (6, 10, 13, 25, 26).

QSAR models have been successfully applied to predict the CB1 receptor-binding affinities of various synthetic cannabinoids, aiding in the assessment of their potential for abuse and psychoactivity (6, 13, 25). These models leverage molecular descriptors and statistical regression techniques to establish predictive relationships (6, 13, 25).

Research Gap: this compound's inclusion in QSAR datasets would significantly enhance the predictive power of these models for indazole-carboxamide synthetic cannabinoids. Future research should focus on experimentally determining this compound's binding affinities and efficacy, and then integrating this data into existing or novel QSAR frameworks. This approach will provide a proactive means to assess the potential risks associated with newly emerging synthetic cannabinoids before widespread human exposure occurs.

Table 1: Representative Receptor Binding Data for Related Synthetic Cannabinoids

| Compound | Receptor | Affinity/Potency Measure | Value (nM) | Reference |

| ADB-FUBINACA | CB1 | EC50 | 0.24 - 21 | researchgate.netnih.gov |

| ADB-FUBINACA | CB2 | EC50 | 0.88 - 15 | researchgate.netnih.gov |

| AMB-FUBINACA | CB1 | pKi | 8.72 ± 0.12 | nih.gov |

| AB-FUBINACA | CB1 | High Affinity | Not specified | usdoj.gov |

| Δ9-THC | CB1 | EC50 | ~5 - 10 | nih.govmdpi.com |

Table 2: Major Metabolic Pathways Identified for ADB-FUBINACA

| Pathway Category | Specific Metabolic Transformations |

| Phase I Metabolism | Alkyl hydroxylation, Indazole ring hydroxylation, Dehydrogenation, N-dealkylation, Carbonylation, Epoxidation followed by hydrolysis, Methylene-fluorophenyl hydroxylation |

| Amide Hydrolysis | Terminal amide hydrolysis, Primary amide hydrolysis |

| Phase II Metabolism | Glucuronide conjugation |

| Recommended Intake Markers | Hydroxyalkyl, Hydroxydehydroalkyl, Hydroxylindazole metabolites |

| Metabolites to Avoid as Markers | N-dealkylated metabolites (due to lack of specificity) |

Note: These pathways are based on studies of ADB-FUBINACA and are anticipated to be similar for this compound due to structural similarities.

List of Compound Names Mentioned:

this compound

ADB-FUBINACA

AMB-FUBINACA

AB-FUBINACA

Δ9-THC (delta-9-tetrahydrocannabinol)

JWH-018

AM2201

JWH-122

JWH-210

XLR-11

5F-ADB

FUB-AMB

5Cl-AKB-48

MDMB-FUBINACA

5F-AB-PINACA

APINACA

AB-PINACA

MDMB-CHMICA

5F-MDMB-PICA

ADB-BICA

MMB-CHMICA

CBL2201

UR-144

APP-FUBINACA

EMB-FUBINACA

MMB-FUBINACA

5F-MDMB-BINACA

APP-BINACA

5F-ADB-PINACA

THJ-018

THJ-2201

PX-1

PX-2

PB-22

5F-PB-22

AB-CHMINACA

WIN 55-212

CP-55,940

RCS-4

CP47,497

CP47,497-C6

CP47,497-C8

CP47,497-C9

7c

8c

HU-210

QUPIC

Q & A

Basic: What validated synthetic protocols exist for EADB-FUBINACA, and how can researchers ensure reproducibility?

Answer:

Synthesis of this compound typically involves condensation reactions between carboxylic acid derivatives and amine intermediates, followed by purification via column chromatography. To ensure reproducibility:

- Detailed Experimental Protocols : Include molar ratios, reaction temperatures, solvent systems, and purification steps (e.g., HPLC conditions, solvent gradients) .

- Characterization Data : Provide NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and chromatographic purity data (e.g., ≥95% by HPLC) for all batches .

- Replication Guidance : Follow the Beilstein Journal of Organic Chemistry guidelines, which mandate explicit descriptions of synthetic steps and instrumentation parameters in the main text or supplementary materials .

Basic: What analytical methods are most reliable for characterizing this compound’s purity and structural identity?

Answer:

- Primary Techniques :

- Cross-Validation : Compare spectral data with published reference standards or databases (e.g., PubChem, CAS SciFinder) to mitigate misidentification risks .

- Quantitative Limits : Report detection thresholds (e.g., 0.1% impurity cutoff) and justify method sensitivity .

Advanced: How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?

Answer:

- Methodological Audit :

- Statistical Reconciliation : Apply meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and adjust for batch effects or instrument variability .

- Publication Transparency : Adhere to FAIR data principles by sharing raw binding curves and assay parameters in supplementary repositories .

Advanced: What strategies optimize in vivo experimental design to study this compound’s neuropharmacological effects?

Answer:

- Model Selection :

- Endpoint Validation :

- Ethical Compliance : Obtain IRB approval for animal studies, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement) .

Advanced: How should researchers address discrepancies in reported metabolic pathways of this compound?

Answer:

- Multi-Method Validation :

- Data Harmonization : Apply cheminformatics tools (e.g., MetFrag) to reconcile fragmentation patterns with proposed metabolites .

- Limitations Disclosure : Discuss interspecies metabolic differences (e.g., rodent vs. human CYP450 isoforms) in publications .

Basic: What ethical and regulatory considerations apply to handling this compound in laboratory settings?

Answer:

- Compliance Frameworks :

- Data Sharing Ethics : Anonymize human participant data (if applicable) and adhere to GDPR or HIPAA standards for sensitive information .

Advanced: How can computational modeling improve structure-activity relationship (SAR) studies of this compound analogs?

Answer:

- Model Development :

- Iterative Refinement : Cross-check predictions with experimental IC50 values and adjust force field parameters (e.g., AMBER) for accuracy .

- Open Science : Share model code and datasets via platforms like GitHub or Zenodo to enable peer validation .

Basic: What are the best practices for documenting and archiving this compound research data?

Answer:

- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by tagging datasets with DOI, experimental conditions, and version control .

- Repository Selection : Use domain-specific platforms (e.g., ChEMBL for pharmacological data) or generalist repositories (e.g., Figshare) .

- Data Integrity : Preserve raw instrument outputs (e.g., .RAW files from mass spectrometers) alongside processed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.